Olanzapine 2-Carboxaldehyde

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine 2-Carboxaldehyde typically involves the modification of the olanzapine molecule. One common method includes the oxidation of olanzapine using specific oxidizing agents under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide and may involve phase transfer catalysis to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave irradiation or ultrasound to accelerate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

Olanzapine 2-Carboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Olanzapine 2-Carboxaldehyde has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Olanzapine 2-Carboxaldehyde involves its interaction with various molecular targets. It is known to modulate the activity of dopamine and serotonin receptors, similar to olanzapine . This modulation affects neurotransmitter pathways, leading to its observed pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Olanzapine 2-Carboxaldehyde include:

Clozapine: Another atypical antipsychotic with a similar structure but different pharmacological profile.

Quetiapine: Shares some structural similarities but has distinct therapeutic uses.

Risperidone: Another antipsychotic with a different mechanism of action.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and pharmacological properties. These modifications make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Olanzapine 2-Carboxaldehyde is a derivative of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is essential for elucidating its pharmacological properties and potential therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, receptor interactions, and relevant case studies.

Olanzapine primarily exerts its effects through antagonism at various neurotransmitter receptors. The key receptors involved include:

- Dopamine Receptors : Olanzapine shows high affinity for D1, D2, D3, and D4 receptors, which are critical in modulating dopaminergic activity in the brain. The antagonism of these receptors contributes to its antipsychotic effects by reducing dopaminergic hyperactivity associated with psychosis .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C. This interaction is believed to play a significant role in alleviating mood disorders and reducing psychotic symptoms .

- Other Receptors : Olanzapine exhibits moderate to high affinity for adrenergic (alpha-1), histaminergic (H1), and muscarinic receptors, contributing to its diverse pharmacological profile .

Pharmacokinetics

Olanzapine is well absorbed after oral administration, with peak plasma concentrations reached within 5 to 8 hours. It undergoes extensive metabolism primarily in the liver via cytochrome P450 enzymes (CYP1A2 and CYP2D6), leading to several metabolites that exhibit significantly less pharmacological activity than the parent compound . The elimination half-life ranges from 21 to 54 hours, depending on individual factors such as age and smoking status .

In Vitro Studies

Research has shown that this compound maintains similar receptor binding profiles as olanzapine itself. In vitro assays indicate that it retains significant antagonistic activity at dopamine and serotonin receptors, suggesting potential efficacy in treating psychiatric disorders .

Case Studies

A series of case studies have highlighted the efficacy of olanzapine in managing chronic pain conditions, where it was used as an adjunct therapy due to its ability to modulate neurotransmitter systems involved in pain perception. In these cases, patients reported significant reductions in pain intensity when treated with olanzapine alongside standard analgesics .

Comparative Biological Activity Table

| Compound | Dopamine Receptor Activity | Serotonin Receptor Activity | Other Receptor Binding | Clinical Use |

|---|---|---|---|---|

| Olanzapine | High | High | Moderate (α1, H1, M) | Schizophrenia, Bipolar Disorder |

| This compound | Moderate | Moderate | Similar | Potential adjunct for pain |

Propiedades

IUPAC Name |

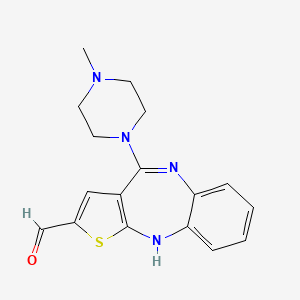

4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10-11,19H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQVWUCKQZRTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858247 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330277-34-3 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.